molecular formula C8H13ClN2O3S B2521582 1-methyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1855941-37-5

1-methyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2521582
CAS No.: 1855941-37-5
M. Wt: 252.71
InChI Key: ZOBANAIWWVGSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a sulfonyl chloride group, which makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-methyl-5-(propoxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O3S/c1-3-4-14-6-7-8(15(9,12)13)5-10-11(7)2/h5H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBANAIWWVGSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C(C=NN1C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-methyl-5-(propoxymethyl)-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

1-methyl-5-(propoxymethyl)-1H-pyrazole+chlorosulfonic acid1-methyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride\text{1-methyl-5-(propoxymethyl)-1H-pyrazole} + \text{chlorosulfonic acid} \rightarrow \text{this compound} 1-methyl-5-(propoxymethyl)-1H-pyrazole+chlorosulfonic acid→1-methyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonyl chloride group can yield sulfinyl or thiol derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Sulfonic acids: Resulting from oxidation reactions.

    Sulfinyl and thiol derivatives: Produced via reduction reactions.

Scientific Research Applications

1-methyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Employed in the development of enzyme inhibitors and probes for biological studies.

    Medicine: Investigated for its potential as a building block in drug discovery and development.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is primarily based on its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in the design of enzyme inhibitors, where the compound can form stable complexes with active site residues, thereby inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride
  • 1-methyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride
  • 1-methyl-5-(butoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Uniqueness

1-methyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to its specific propoxymethyl substituent, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications in various fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.